molecular formula C13H24N4O7 B11768339 (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate

Cat. No.: B11768339
M. Wt: 348.35 g/mol
InChI Key: MKIXNEHJDWKZNY-YUOGLMAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including an acetamido group, a diaminomethylideneamino group, and a carboxylic acid group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate involves several steps, including the formation of the pyran ring and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the pyran ring through a cyclization reaction, followed by the introduction of the acetamido and diaminomethylideneamino groups through nucleophilic substitution reactions. The final step involves the addition of the carboxylic acid group and the hydration of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The acetamido and diaminomethylideneamino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be used in studies involving enzyme interactions and protein binding due to its unique structure.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its various functional groups allow it to interact with different biological targets, making it a promising molecule for drug development.

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-3-acetamido-4-(aminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
  • (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-ethylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Uniqueness

The uniqueness of (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H24N4O7

Molecular Weight

348.35 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate

InChI

InChI=1S/C13H22N4O6.H2O/c1-5(4-18)10(20)11-9(16-6(2)19)7(17-13(14)15)3-8(23-11)12(21)22;/h3,5,7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17);1H2/t5-,7+,9-,10-,11-;/m1./s1

InChI Key

MKIXNEHJDWKZNY-YUOGLMAISA-N

Isomeric SMILES

C[C@H](CO)[C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)O.O

Canonical SMILES

CC(CO)C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.